molecular formula C8H6N2O5 B035159 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 107990-50-1

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No.: B035159
CAS No.: 107990-50-1
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol It is characterized by the presence of a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminobenzoic acid to form 2-amino-6-nitrobenzoic acid, which is then converted to 2-carbamoyl-6-nitrobenzoic acid through a reaction with phosgene or a similar carbamoylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield 2-amino-6-nitrobenzoic acid and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 2-Amino-6-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 2-Amino-6-nitrobenzoic acid and carbon dioxide.

Scientific Research Applications

2-Carbamoyl-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-carbamoyl-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-nitrobenzoic acid: Similar structure but with an amino group instead of a carbamoyl group.

    2-Acetyl-6-nitrobenzoic acid: Contains an acetyl group instead of a carbamoyl group.

    2-Benzoyl-6-nitrobenzoic acid: Features a benzoyl group in place of the carbamoyl group.

Uniqueness

2-Carbamoyl-6-nitrobenzoic acid is unique due to the presence of both a carbamoyl and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-carbamoyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIVYPDIARSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404659
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-46-8
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBAMOYL-6-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 4-nitro-isoindole-1,3-dione (1) (25 g, 0.13 mol) was stirred in water (300 mL) at 0° C. Over a few minutes, an aqueous solution of sodium hydroxide (30% w/w, 35 g, 0.26 mol) was added. The mixture was stirred for 1.5 h at 0-5° C. The cold solution was acidified with concentrated HCl (22 mL, 0.26 mol) and the product precipitated as a white solid. After allowing to stand overnight in a refrigerator, the mixture was filtered to afford the title compound (26.3 g, 96%) as a white solid: 1H NMR (300 MHz, DMSO) δ 8.2 (s, 1H), 8.15 (d, 1H), 7.93 (d, 1H), 7.88-7.65 (m, 2H); ESIMS m/z 211 ([M+H]+), m/z 209 ([M−H]−).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

A suspension of 57.6 g of 3-nitro-phthalimide (0.3 mol) in 672 g of water is cooled to 5° C. 80 g of 30% sodium hydroxide solution (0.6 mol, 2 equivalents) are added in the shortest possible time. After 2 hours at 5° C., the reaction mixture is added at 5° C. to 65 g of 32% hydrochloric acid solution (0.57 mol, 1.9 equivalents), which is diluted beforehand with 72 ml of water. The pH value is adjusted to 2-2.5 and the crude product which crystallises out is filtered off and washed twice with water. 6-Nitrophthalamic acid is obtained in a yield of 73%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
672 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
Quantity
72 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.